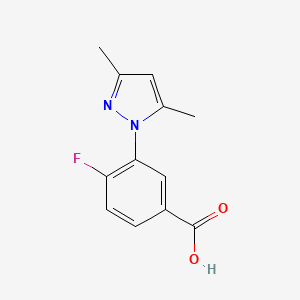

3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” is a chemical compound with the CAS Number: 72145-01-8 and a molecular weight of 168.2 . Its IUPAC name is 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid .

Molecular Structure Analysis

The InChI Code for “3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” is 1S/C8H12N2O2/c1-6-5-7(2)10(9-6)4-3-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) .Physical and Chemical Properties Analysis

The molecular formula of “3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid” is C8H12N2O2 .Scientific Research Applications

Synthesis and Characterization

A study by Guerrero et al. (2008) focuses on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. These ligands, including 3,5-dimethylpyrazolic hybrids, form complexes that exhibit different structures depending on the solvent, highlighting the versatility of pyrazole-based compounds in coordination chemistry. The solid-state structures and solution behavior of these complexes offer insights into their potential applications in catalysis and material science (Guerrero et al., 2008).

Fluorescence and Photocatalytic Activities

Mondal et al. (2015) report on the use of dithiocarbazate functionalized 3,5-dimethyl pyrazole ligands for the solvothermal synthesis of CdS nanocrystals. These nanocrystals demonstrate quantum confinement effects and potential for photodegradation of organic dyes, indicating their application in environmental remediation and photocatalytic processes (Mondal et al., 2015).

Molecular Modeling and Biological Applications

Shubhangi et al. (2019) highlight the design and synthesis of pyrazole-based drug molecules, showcasing their interaction with bacterial DNA gyrase compared to standard drugs. This research emphasizes the potential of pyrazole derivatives in developing new antimicrobial agents, with in silico studies providing a foundation for further experimental validation (Shubhangi et al., 2019).

Luminescence Mechanochromism

Xiao et al. (2014) investigate the luminescence mechanochromism of Cu3Pz3-type complexes, including those with ethyl-4'-benzoate-3,5-dimethylpyrazolate ligands. The study reveals mechanically induced intensity switching between high-energy and low-energy emission bands, suggesting applications in sensors and optical storage devices (Xiao et al., 2014).

Cocrystal Formation

Luo et al. (2012) explore the cocrystal formation between liquid 2,3-dimethyl pyrazine and hydroxyl substituted benzoic acids, demonstrating the role of hydrogen bonding in stabilizing these structures. This research underlines the importance of cocrystal strategies in the pharmaceutical industry for modifying drug properties (Luo et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of complexes that target enzymes such as hiv-1 integrase .

Mode of Action

It’s known that similar compounds can form bimetallic complexes, which are fundamentally based on intermolecular coordination between the enzyme, the chemical inhibitor, and metals (Mg +2 and Mn +2, co-factors of the enzyme) . These complexes can either promote or block the activity of the enzyme .

Biochemical Pathways

It’s known that similar compounds can affect the biological oxygen transfer and have potential applications in the catalysis area .

Result of Action

Similar compounds have shown to exhibit catalytic , anticancer , antibacterial activities, and electroluminescent properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-5-8(2)15(14-7)11-6-9(12(16)17)3-4-10(11)13/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBXEHUVOYPOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC(=C2)C(=O)O)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2760279.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2760280.png)

![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate](/img/structure/B2760281.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760284.png)

methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2760287.png)

![8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760290.png)

![Ethyl 4-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2760293.png)

![(2Z,4E)-2,3-dichloro-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}but-2-enoic acid](/img/structure/B2760297.png)